molecular formula C18H12FN3O3S B12040748 N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12040748
M. Wt: 369.4 g/mol
InChI Key: WVFDUXPGVBZCFR-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The reaction is carried out under mild conditions using appropriate catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as N-acylethanolamine acid amidase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can modulate biological pathways and exert its therapeutic effects.

Comparison with Similar Compounds

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar structural motifs but differ in their specific applications and biological activities, highlighting the versatility and potential of benzothiazole derivatives in various fields.

Properties

Molecular Formula

C18H12FN3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H12FN3O3S/c1-22-12-5-3-2-4-10(12)15(23)14(17(22)25)16(24)21-18-20-11-7-6-9(19)8-13(11)26-18/h2-8,23H,1H3,(H,20,21,24)

InChI Key

WVFDUXPGVBZCFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)O

Origin of Product

United States

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